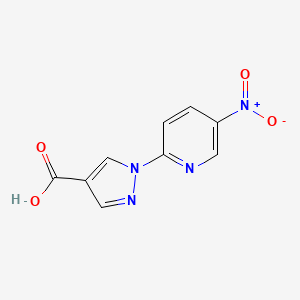
1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(5-Nitropyridin-2-yl)piperazine” is a compound with the CAS Number: 82205-58-1 . It has a molecular weight of 208.22 .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
Molecular Structure Analysis
The molecular formula of “1-(5-Nitropyridin-2-yl)piperazine” is C9H12N4O2 .
Chemical Reactions Analysis
The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Physical And Chemical Properties Analysis
“1-(5-Nitropyridin-2-yl)piperazine” is a solid powder . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate .
Scientific Research Applications
Synthesis and Chemical Transformations
- Transformation and Reactivity : Studies have investigated the reactions of nitropyridin and pyrazole derivatives, revealing pathways for generating various hydrazones and carboxylic acids through processes such as hydrazinolysis and oxidation. These reactions underline the versatility of such compounds in synthetic chemistry, enabling the formation of complex molecules with potential applications in drug development and materials science (Smolyar, 2010).
Bioactivity and Medicinal Applications
- Antitumor, Antifungal, and Antibacterial Activities : Pyrazole derivatives have been synthesized and characterized, with some showing promise as antitumor, antifungal, and antibacterial agents. Crystallographic analysis and theoretical calculations suggest these compounds may interact with biological targets in specific ways, offering insights into their mechanism of action and potential therapeutic applications (Titi et al., 2020).
Structural Studies
- Crystallographic Analysis : The structural elucidation of pyrazole and pyridine derivatives through X-ray crystallography has provided detailed insights into molecular configurations, hydrogen bonding patterns, and crystal packing. These findings are crucial for understanding the physical properties of these compounds and their interactions in biological systems (Portilla et al., 2007).
Energetic Materials
- Development of Energetic Compounds : Novel energetic materials have been designed incorporating pyrazole carboxylic acid derivatives. These compounds exhibit low sensitivity to impact and friction, with acceptable detonation properties. Their synthesis and characterization contribute to the field of energetic materials, potentially offering safer alternatives for industrial and military applications (Zheng et al., 2020).
Molecular Imaging
- Imaging Agent Development : Research into the synthesis of specific pyrazole-pyridine derivatives for use as positron emission tomography (PET) imaging agents has highlighted the potential of these compounds in neuroinflammation studies. These developments could improve the diagnosis and monitoring of neurodegenerative diseases (Wang et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
1-(5-nitropyridin-2-yl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O4/c14-9(15)6-3-11-12(5-6)8-2-1-7(4-10-8)13(16)17/h1-5H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFUNTVOSNYPMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])N2C=C(C=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
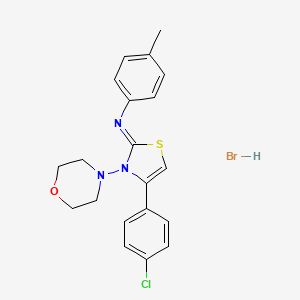
![N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide](/img/structure/B2397489.png)
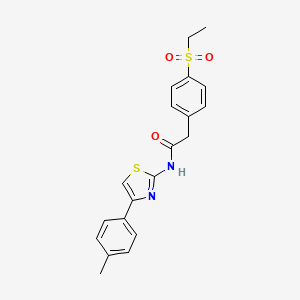
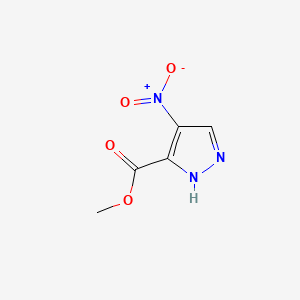
![N-(4-chlorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2397496.png)


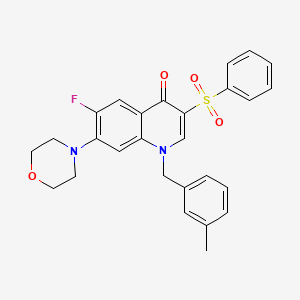

![2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2397502.png)
![N-(4-butylphenyl)-2-{[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfanyl}acetamide](/img/structure/B2397503.png)
![9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2397508.png)
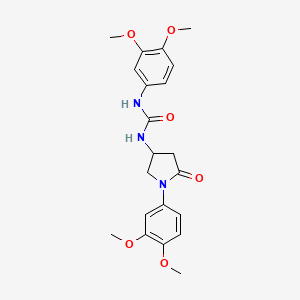
![(4-((2-chlorobenzyl)thio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2397510.png)
